molecular formula C9H6BrF3O3 B13706016 2-Bromo-5-(trifluoromethyl)mandelic acid

2-Bromo-5-(trifluoromethyl)mandelic acid

Cat. No.: B13706016
M. Wt: 299.04 g/mol
InChI Key: PADXAIUBOAXZPD-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of mandelic acid, where the aromatic ring is substituted with a bromine atom and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination of 5-(trifluoromethyl)mandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with specific molecular targets. For instance, its bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(trifluoromethyl)mandelic acid is unique due to the presence of both bromine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

PADXAIUBOAXZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Br

Origin of Product

United States

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